4,4'-Dihydroxychalcone

描述

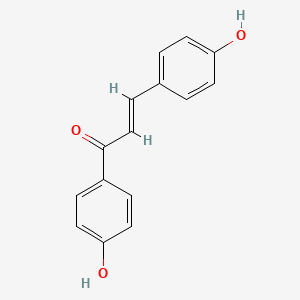

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQLEXXZAVVCCA-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3600-61-1, 108997-30-4 | |

| Record name | 4,4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxychalcone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108997304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIHYDROXYCHALCONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKY3J88Z94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications for Academic Exploration of 4,4 Dihydroxychalcone

Classical and Contemporary Synthesis Approaches

The synthesis of chalcones, a class of organic compounds featuring a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, has been a subject of extensive research. jst.go.jp For 4,4'-Dihydroxychalcone specifically, various synthetic routes have been developed, ranging from classical condensation reactions to modern energy-efficient techniques. These methods are central to producing the chalcone (B49325) scaffold, which serves as a precursor for many other biologically relevant molecules. researchgate.netljmu.ac.uk

The most fundamental and widely employed method for synthesizing this compound is the Claisen-Schmidt condensation. researchgate.netljmu.ac.uk This reaction involves the base-catalyzed condensation of an appropriate aryl methyl ketone with an aryl aldehyde. ijpsr.com In the case of this compound, the reactants are 4-hydroxyacetophenone and 4-hydroxybenzaldehyde (B117250). asianpubs.orgasianpubs.org

The mechanism is typically initiated by a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), which abstracts an acidic α-proton from the 4-hydroxyacetophenone to form a reactive enolate ion. ijpsr.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde. The resulting aldol (B89426) addition product subsequently undergoes dehydration (loss of a water molecule) to yield the final α,β-unsaturated ketone structure of this compound. The presence of hydroxyl groups on both aromatic rings can sometimes complicate the reaction under basic conditions, as these phenolic hydroxyls can be ionized. nih.gov However, the Claisen-Schmidt condensation remains a cornerstone of chalcone synthesis due to its simplicity and effectiveness. ijpsr.comcore.ac.uk

To improve upon the classical Claisen-Schmidt condensation, researchers have explored advanced strategies that offer benefits such as reduced reaction times, increased yields, and more environmentally friendly conditions. mdpi.com These contemporary methods often utilize alternative energy sources to drive the reaction.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. asianpubs.org This method has been successfully applied to the synthesis of this compound, demonstrating significant rate enhancement and improved product yields compared to conventional heating. asianpubs.orgasianpubs.org The reaction involves the microwave-induced condensation of 4-hydroxyacetophenone with 4-hydroxybenzaldehyde in a solvent like ethanol (B145695). asianpubs.orgasianpubs.org

Research has focused on optimizing various reaction parameters to maximize the yield. Key factors include microwave power, reaction duration, the choice of condensing agent, and the use of solid absorbents. Studies show that a microwave power of 750 watts for a short duration of 90 seconds provides optimal results. asianpubs.orgasianpubs.org The use of a solid support, particularly neutral alumina (B75360), was found to dramatically increase the product yield to as high as 98%, compared to carrying out the reaction in a solution phase. asianpubs.org

Table 1: Optimization of Microwave Power for this compound Synthesis This interactive table summarizes the effect of microwave power on product yield when the reaction is conducted for 90 seconds using KOH as the condensing agent.

| Microwave Power (Watts) | Condensing Agent | Reaction Time (s) | Yield (%) |

| 750 | KOH (12 N, 8 mL) | 90 | 82 |

| 600 | KOH (12 N, 8 mL) | 90 | 72 |

| 50 | KOH (12 N, 8 mL) | 90 | 65 |

| 300 | KOH (12 N, 8 mL) | 90 | 55 |

| 180 | KOH (12 N, 8 mL) | 90 | 50 |

| Data sourced from Asian Journal of Chemistry. asianpubs.org |

Table 2: Effect of Solid Absorbent on Microwave-Assisted Synthesis Yield This interactive table shows the impact of different solid absorbents on the yield of this compound under optimized microwave conditions (750W, 90s).

| Absorbent | MW Power (Watt) | Reaction Time (s) | Yield (%) |

| Neutral Al₂O₃ | 750 | 90 | 98 |

| Basic Al₂O₃ | 750 | 90 | 90 |

| Bentonite (B74815) | 750 | 90 | 68 |

| Silica (B1680970) gel | 750 | 90 | 35 |

| Data sourced from research on microwave-enhanced synthesis. asianpubs.org |

Ultrasonic irradiation represents another green chemistry approach to chalcone synthesis. mdpi.com This sonochemical method utilizes the energy of acoustic cavitation to enhance reaction rates and yields. The synthesis of this compound has been successfully performed under ultrasonic irradiation in the presence of hydrogen chloride (HCl) gas as a catalyst, providing a convenient and efficient procedure. iaea.org Like microwave assistance, ultrasound offers a way to conduct reactions more quickly and under milder conditions than traditional methods. researchgate.netmdpi.com

The choice of catalyst is critical in chalcone synthesis, influencing reaction efficiency and, in some cases, selectivity. A wide array of catalysts has been explored.

Basic Catalysts : Alkaline catalysts are the most common for the Claisen-Schmidt condensation. jst.go.jp Aqueous solutions of strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are frequently used. jst.go.jpasianpubs.orgasianpubs.org Other bases such as barium hydroxide (Ba(OH)₂) have also been employed. jst.go.jp For the synthesis of dihydroxy-substituted chalcones, where the acidity of the phenolic protons can interfere with the reaction, piperidine (B6355638) has been found to be a highly effective catalyst. nih.gov

Acidic Catalysts : Acid-catalyzed methodologies provide an alternative to basic conditions. jst.go.jp Protic acids like sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) have been used. asianpubs.orgcore.ac.uk An innovative approach involves the use of thionyl chloride (SOCl₂) in absolute ethanol, which generates HCl in situ to catalyze the condensation. jocpr.com This method avoids aqueous bases and can simplify the purification process. Lewis acids, such as boron trifluoride etherate (BF₃–Et₂O), have also been reported as effective reagents for chalcone synthesis. jst.go.jp

Heterogeneous Catalysts : The use of heterogeneous catalysts or solid supports offers advantages like improved yields, easier product separation, and potential for catalyst recycling. In microwave-assisted synthesis of this compound, neutral alumina was shown to be a superior solid support, significantly enhancing product yield. asianpubs.orgasianpubs.org Other solid materials like silica gel and bentonite have also been investigated. asianpubs.org Solid acid catalysts, including zeolites and montmorillonite (B579905) K10 clay, are known to improve selectivity for hydroxylated products.

Regioselectivity, the control of reaction at a specific site in a molecule with multiple reactive positions, is a key challenge in the synthesis of complex hydroxylated chalcones. The ability to selectively functionalize one position over another is crucial for creating specific isomers and derivatives.

One reported method achieves regioselectivity in the condensation of poly-carbonyl aromatic compounds by using BF₃–Et₂O as a reagent. jst.go.jp This allows for the selective reaction of one carbonyl group over another, leading to the formation of specific chalcone structures. jst.go.jp The position of existing hydroxyl groups on the aromatic rings can also play a critical directing role in subsequent reactions. For instance, in the Michael addition to chalcone derivatives, the presence of an ortho-hydroxy group on the cinnamoyl portion was found to be crucial for directing the nucleophilic attack to a specific carbon, thereby ensuring the regioselective formation of the product. rsc.org This directing effect is less pronounced or absent for meta- or para-hydroxy substituted chalcones, highlighting the importance of substituent positioning in controlling reaction outcomes. rsc.org

Advanced Synthetic Strategies

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of this compound is a key approach in medicinal chemistry to explore and optimize its biological potential. By systematically modifying its structure, researchers can probe the interactions of the molecule with biological targets and identify key structural motifs responsible for its activity. These modifications typically focus on the hydroxyl groups and the aromatic rings.

O-Alkylation and Acylation Modifications

The hydroxyl groups of this compound are primary targets for modification through O-alkylation and acylation reactions. These transformations can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

O-Alkylation involves the introduction of an alkyl group onto one or both of the hydroxyl moieties. This is often achieved by reacting the chalcone with an alkyl halide in the presence of a base. For instance, the reaction with prenyl bromide can yield oxyprenylated chalcones. ceu.es Such modifications can enhance the cytotoxic activity of the resulting derivatives. ceu.es The introduction of alkyl chains can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Acylation , the introduction of an acyl group, is another common strategy. This is typically performed using an acyl chloride or anhydride. Acylation can serve to protect the hydroxyl groups or to introduce new functionalities that may interact with biological targets. For example, the acylation of the nitrogen atom in some chalcone derivatives has been shown to result in a loss of potency, highlighting the importance of the free hydroxyl or amino group for certain biological activities. mdpi.com

| Modification | Reagents | Significance in SAR Studies |

| O-Alkylation | Alkyl halides (e.g., prenyl bromide), Base | Increases lipophilicity, potentially enhances membrane permeability and cytotoxic activity. ceu.es |

| Acylation | Acyl chlorides, Anhydrides | Modulates polarity and hydrogen bonding; can act as a prodrug strategy or alter target binding. mdpi.com |

Introduction of Heterocyclic Moieties

Replacing one of the aryl rings of the this compound scaffold with a heterocyclic ring system can lead to the generation of heteroaryl chalcones with novel biological properties. ceu.es Heterocycles are prevalent in many pharmaceuticals and can introduce a range of electronic and steric properties, as well as potential new binding interactions with biological targets. tezu.ernet.in

Commonly introduced heterocycles include pyridine, indole (B1671886), azole, pyrimidine (B1678525), and pyrazole (B372694) moieties. ceu.esekb.eg The synthesis of these derivatives often involves the Claisen-Schmidt condensation of a heterocyclic aldehyde or ketone with the appropriate partner. researchgate.net For example, chalcone analogues with pyrimidine or fused pyrimidine nuclei have been synthesized and shown to exhibit significant biological activities, including anti-proliferative effects. ekb.eg The introduction of an indole moiety, for instance, has been associated with the inhibition of tubulin polymerization. ceu.es

The rationale behind incorporating heterocyclic systems is to explore new chemical space and to mimic the structures of known bioactive molecules. tezu.ernet.in These modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

| Heterocyclic Moiety | Potential Biological Significance |

| Pyridine | Can act as a hydrogen bond acceptor and alter the electronic properties of the molecule. ceu.es |

| Indole | Associated with various biological activities, including anticancer and anti-inflammatory effects. ceu.es |

| Pyrimidine | A key component of many biologically active compounds, including anticancer agents. ekb.eg |

| Pyrazole | Found in numerous drugs with a wide range of therapeutic applications. ekb.eg |

Halogenation and Other Aromatic Substitutions

The introduction of halogens and other substituents onto the aromatic rings of this compound is a well-established strategy in SAR studies. These substitutions can profoundly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Halogenation , the introduction of halogen atoms such as chlorine, bromine, or fluorine, is a common modification. The position of the halogen on the aromatic ring is often critical for activity. For example, studies on related dihydroxychalcones have shown that a 2-chloro substitution on one of the phenyl rings is crucial for anti-proliferative and anti-migratory activity, whereas 3- or 4-chloro substitutions result in significantly reduced or negligible activity. core.ac.uk Similarly, 5'-chloro substitution has been shown to enhance cytotoxicity in certain cancer cell lines. Halogenation can alter the lipophilicity and metabolic stability of the compound, and the halogen atom itself can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding.

Other aromatic substitutions can include the introduction of nitro groups, methyl groups, and additional hydroxyl or methoxy (B1213986) groups. core.ac.ukljmu.ac.uk For instance, the introduction of a nitro group at the 2-position of a dihydroxychalcone was found to confer strong anti-proliferative activity. core.ac.uk Conversely, the addition of alkoxy or methyl groups in some cases did not lead to similar enhancements in activity, underscoring the specific nature of structure-activity relationships. core.ac.uk

| Substitution | Position | Observed Effect on Activity (in related chalcones) |

| Chloro | 2-position | Critical for anti-proliferative and antiangiogenic activity. core.ac.uk |

| Chloro | 3- or 4-position | Negligible activity observed. |

| Chloro | 5'-position | Enhanced cytotoxicity in prostate cancer cells. |

| Bromo | 2-position | Strong anti-proliferative and potent anti-migratory effects. core.ac.uk |

| Nitro | 2-position | Strong anti-proliferative activity. core.ac.uk |

Biosynthetic Pathways and Natural Occurrence in Research Contexts

Enzymatic Formation of Chalcones via the Shikimate Pathway

The biosynthetic journey to chalcones originates in the shikimate pathway, a metabolic route found in plants and microorganisms but not in animals. hebmu.edu.cn This pathway is fundamental for the production of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan from simple carbohydrate precursors. researchgate.netoup.com For chalcone (B49325) synthesis, L-phenylalanine is the key starting point. sums.ac.ir

The process is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. sums.ac.irresearchgate.netrsc.org This step is a critical juncture, linking primary metabolism (amino acid synthesis) to the secondary phenylpropanoid pathway. sums.ac.ir Following this, the enzyme Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para-position to yield 4-coumaric acid (p-coumaric acid). oup.complos.orgnih.govwikipedia.org The final step in preparing this precursor for chalcone synthesis involves the activation of 4-coumaric acid by 4-Coumarate-CoA Ligase (4CL) . This enzyme catalyzes the formation of a high-energy thioester bond with Coenzyme A, resulting in the product 4-coumaroyl-CoA. ontosight.aiuniprot.orgoup.comwikipedia.org This activated molecule is now ready to enter the core flavonoid biosynthesis pathway. plos.org

Table 1: Key Enzymes in the General Phenylpropanoid Pathway Leading to Chalcone Precursors

| Enzyme | Abbreviation | EC Number | Function | Starting Material | Product |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Deamination | L-Phenylalanine | trans-Cinnamic Acid |

| Cinnamate 4-hydroxylase | C4H | 1.14.14.91 | Hydroxylation | trans-Cinnamic Acid | 4-Coumaric Acid |

| 4-Coumarate-CoA Ligase | 4CL | 6.2.1.12 | CoA Ligation | 4-Coumaric Acid | 4-Coumaroyl-CoA |

Role of Chalcone Synthase in 4,4'-Dihydroxychalcone Biosynthesis

Chalcone Synthase (CHS) is the pivotal, first committed enzyme in flavonoid biosynthesis. nih.govwikipedia.orgoup.com It belongs to the type III polyketide synthase (PKS) family and functions as a homodimer. nih.govwikipedia.org The enzyme catalyzes the sequential condensation of one molecule of a starter CoA-ester with three molecules of malonyl-CoA. plos.orgnih.gov

In the most common route leading to flavonoids like naringenin (B18129), CHS utilizes 4-coumaroyl-CoA as the starter molecule. plos.orgwikipedia.org The reaction involves a series of decarboxylation and condensation steps, extending the polyketide chain. This is followed by a final intramolecular Claisen condensation that cyclizes and aromatizes the intermediate to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone). acs.org

The specific formation of this compound requires a variation in this process. While the B-ring and the three-carbon bridge are derived from 4-coumaroyl-CoA, the A-ring's substitution pattern (a single hydroxyl group at the 4'-position) suggests that the standard cyclization of three malonyl-CoA units does not occur in the typical fashion. The biosynthesis can proceed through CHS enzymes that exhibit different substrate specificities or via the action of other enzymes post-synthesis. acs.orgnih.gov Some chalcone synthases can utilize alternative starter molecules, which influences the final structure of the chalcone produced. acs.orgnih.govtubitak.gov.tr

Molecular Mechanisms of Action in Cellular and Subcellular Research Models Excluding Clinical Studies

Modulation of Cellular Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

Research into the molecular behavior of 4,4'-Dihydroxychalcone, also known as 4'-hydroxychalcone (B163465), has demonstrated its potent ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In cellular models, this compound has been shown to suppress TNFα-induced activation of NF-κB in a dose-dependent manner. medchemexpress.comnih.gov

The primary mechanism of this inhibition does not involve direct action on the IκB kinase (IKK) complex. medchemexpress.comnih.gov Instead, this compound functions by inhibiting proteasome activity. medchemexpress.comnih.gov The proteasome is crucial for the degradation of the inhibitory protein IκBα. By hindering the proteasome, this compound prevents the breakdown of IκBα. This results in IκBα remaining bound to the NF-κB p50/p65 dimer in the cytoplasm, which effectively blocks the translocation of this transcription factor complex into the nucleus. medchemexpress.comnih.gov Consequently, the expression of NF-κB target genes, which are involved in inflammatory and immune responses, is inhibited. medchemexpress.com This inhibitory action has been observed to be specific and does not significantly affect the viability of non-transformed cells. medchemexpress.com

Table 1: Research Findings on NF-κB Pathway Regulation by this compound

| Aspect of NF-κB Pathway | Effect of this compound | Mechanism | Supporting Evidence |

|---|---|---|---|

| TNFα-induced NF-κB activation | Inhibition | Dose-dependent suppression of the pathway. | medchemexpress.comnih.gov |

| IκBα degradation | Inhibition | Prevents the breakdown of the inhibitory protein. | medchemexpress.comnih.gov |

| p50/p65 nuclear translocation | Prevention | Blocks the movement of NF-κB complex to the nucleus. | medchemexpress.comnih.gov |

| Proteasome activity | Inhibition | Directly targets and inhibits proteasome function. | medchemexpress.comnih.gov |

| IKK activity | No effect | Does not interfere with the IκB kinase complex. | medchemexpress.comnih.gov |

Akt Pathway Interference

While the broader class of chalcones has been investigated for its interaction with the Akt signaling pathway, specific research on this compound's direct interference with this pathway is not extensively documented in the reviewed literature. However, studies on structurally related chalcone (B49325) derivatives provide context for potential mechanisms. For instance, Licochalcone D has been shown to suppress cell transformation by targeting the Akt signaling pathway, leading to decreased phosphorylation of Akt and its downstream targets. nih.gov Another study on a synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), demonstrated that it exerts anti-inflammatory effects in microglial cells by inhibiting the Akt/IκB kinase (IKK)/NF-κB signaling pathway. plos.org These findings in related compounds suggest that the chalcone scaffold is capable of modulating Akt signaling, though direct evidence for this compound is pending.

Heme Oxygenase-1 (HO-1) Induction and Nrf2 Activation

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the subsequent induction of Heme Oxygenase-1 (HO-1) is a critical cellular defense mechanism against oxidative stress. Research on various chalcones has highlighted their role as activators of this pathway. frontiersin.org For example, 4,4'-dimethoxychalcone (B191108), a closely related derivative, has been shown to induce the Keap1/Nrf2/HMOX1 pathway, leading to the upregulation of the Nrf2 target gene HO-1. nih.gov Similarly, Licochalcone A upregulates the Nrf2 antioxidant pathway, enhancing the expression of HO-1. frontiersin.org These studies indicate that chalcones can trigger the dissociation of Nrf2 from its inhibitor Keap1, allowing it to translocate to the nucleus and bind to the antioxidant response element (ARE), thereby initiating the transcription of protective genes like HO-1. frontiersin.org While this mechanism is established for several chalcones, specific studies confirming this action for this compound are not detailed in the available literature.

Inhibition of IKK-β

Detailed mechanistic studies have clarified the interaction of this compound with the IκB kinase (IKK) complex, which is a key regulator of the canonical NF-κB pathway. Research has explicitly demonstrated that this compound does not have an inhibitory effect on IKK activity. medchemexpress.comnih.gov This finding is significant as it distinguishes its mechanism from many other NF-κB inhibitors that directly target the IKKα or IKKβ subunits. The lack of IKK-β inhibition underscores that the compound's regulatory effect on the NF-κB pathway occurs downstream, at the level of the proteasome.

Enzyme Inhibition and Modulation

Cyclooxygenase (COX) Isoenzyme Inhibition Research

The inhibitory effects of chalcones on cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, are of significant interest due to their role in inflammation. While direct inhibitory data for this compound is limited, research on closely related structures provides valuable insights.

A study on a series of 3,4-dihydroxychalcones found that these compounds exhibited potent inhibitory effects on cyclooxygenase. nih.gov Specifically, 2',5'-disubstituted 3,4-dihydroxychalcones with hydroxy or alkoxy groups were identified as having optimal cyclooxygenase inhibition. nih.gov For example, 2',5'-dimethoxy-3,4-dihydroxychalcone (B1236367) was found to inhibit cyclooxygenase to a degree comparable to the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid. nih.govacs.org Furthermore, a related compound, 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, has also been noted for its inhibitory activity against both COX-1 and COX-2. medchemexpress.com These findings suggest that the dihydroxy-chalcone structure is a promising scaffold for COX inhibition, although specific isoenzyme selectivity and potency for this compound itself requires further investigation.

Table 2: Research on COX Inhibition by Related Dihydroxychalcone Compounds

| Compound | Target Enzyme(s) | Key Finding | Reference |

|---|---|---|---|

| 3,4-Dihydroxychalcones | Cyclooxygenase | Some compounds in this series inhibit COX. | nih.gov |

| 2',5'-dimethoxy-3,4-dihydroxychalcone | Cyclooxygenase | Inhibition comparable to flufenamic acid. | nih.govacs.org |

| 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone | COX-1 and COX-2 | Exhibits inhibitory activity against both isoenzymes. | medchemexpress.com |

Inducible Nitric Oxide Synthase (iNOS) Suppression

Research into the molecular mechanisms of chalcones has identified their potential to suppress the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. While specific studies focusing solely on this compound are limited, the broader class of chalcone derivatives has demonstrated significant inhibitory effects on iNOS and the subsequent production of nitric oxide (NO).

In cellular models, particularly in lipopolysaccharide (LPS)-treated murine macrophage cell line RAW 264.7, various synthetic chalcone derivatives have been shown to inhibit iNOS-catalyzed NO production. For instance, certain 2'-hydroxychalcone (B22705) derivatives have demonstrated the ability to inhibit the LPS-induced expression of iNOS. nih.gov The mechanism for this suppression is often linked to the inhibition of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) activation, which are critical transcription factors for the iNOS gene. nih.gov Studies have revealed that some chalcone derivatives can block the LPS-induced degradation of IκB and the phosphorylation of c-jun N-terminal kinase (JNK) and c-jun, further implicating the NF-κB and AP-1 pathways. nih.gov

The anti-inflammatory activity of chalcones is often attributed to their chemical structure. For example, a methoxyl substitution on the A-ring adjacent to the carbonyl moiety, with or without a hydroxyl group, and halogen substitutions on the B-ring have been identified as favorable for potent inhibition of NO production. nih.gov Depending on their specific structure, chalcone derivatives can inhibit iNOS-catalyzed NO production through different cellular mechanisms, including the down-regulation of iNOS expression or direct inhibition of the enzyme's activity. nih.gov

While these findings highlight the potential of the chalcone scaffold to modulate iNOS expression, further research is required to specifically elucidate the activity and mechanism of this compound in iNOS suppression.

Glutathione (B108866) S-Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. Inhibition of GSTs is a therapeutic strategy, particularly in overcoming drug resistance in cancer cells.

Research has shown that certain dihydroxychalcone isomers can act as potent inhibitors of GSTs. Specifically, 2,2'-Dihydroxychalcone (2,2'DHC) has been identified as a potent inhibitor of glutathione S-transferases. nih.govnih.gov In human colon adenocarcinoma cells, pretreatment with a non-toxic concentration of 2,2'DHC significantly sensitized the cancer cells to chemotherapeutic agents like chlorambucil (B1668637) and melphalan, which are substrates for glutathione (GSH) conjugation. nih.govnih.gov This sensitization was not observed for drugs that are not detoxified by GSH-related mechanisms, confirming the role of GST inhibition. nih.govnih.gov The mechanism of 2,2'DHC involves both the inhibition of GST activity and the transport of GSH conjugates by cancer cells. nih.govnih.gov

While these studies on 2,2'-Dihydroxychalcone are significant, there is a lack of specific research data on the inhibitory effects of this compound on Glutathione S-Transferase. Further investigation is needed to determine if the 4,4'-isomer shares the GST-inhibitory properties of the 2,2'-isomer and to what extent.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

The chalcone scaffold has been explored for its potential as a source of cholinesterase inhibitors. Studies on various synthetic chalcone derivatives have shown that their inhibitory potential against AChE and BChE is dependent on the substitution pattern on their two aromatic rings. nih.gov Some derivatives exhibit inhibitory activity against AChE, while others are more potent against BChE. nih.gov For instance, a study on a series of variably substituted chalcones reported IC50 values ranging from 28.2 to 134.5 µM against acetylcholinesterase and 16.0 to 23.1 µM against butyrylcholinesterase. nih.gov

However, specific in-depth studies on the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase are not extensively documented in the available scientific literature. While the general chalcone structure shows promise, dedicated research is necessary to determine the specific IC50 values and the precise mechanism of inhibition of this compound on these important neurological enzymes.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in neutrophils and is a key contributor to oxidative stress during inflammation. Inhibition of MPO is a therapeutic target for various inflammatory diseases.

Research has demonstrated that chalcone derivatives can be potent inhibitors of MPO. A study investigating the effect of several chalcones on MPO activity found that they strongly inhibited the enzyme with IC50 values in the micromolar range. nih.gov Notably, 4,4'-difluorochalcone (B11334) exhibited a very potent MPO inhibitory effect with an IC50 of 0.05 µM. nih.gov Molecular docking studies suggest that these chalcone derivatives bind to the MPO active site with favorable binding energies. nih.gov For 4,4'-difluorochalcone, the strong binding affinity was attributed to the formation of key hydrogen bonds with Gln91 and His95, as well as halogen interactions. nih.gov

While this data on a structurally related fluorinated analogue is promising, there is a lack of specific experimental data on the inhibitory potential of this compound against myeloperoxidase. Further in vitro and in silico studies are required to determine the IC50 value and the specific molecular interactions of this compound with the MPO active site.

Tyrosinase Activity Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin. Modulation of tyrosinase activity is a significant area of research in dermatology and cosmetics for the development of skin-whitening agents and treatments for hyperpigmentation disorders.

The chalcone scaffold is a known inhibitor of tyrosinase. The inhibitory activity of chalcone derivatives is influenced by the number and position of hydroxyl groups on the aromatic rings. These hydroxyl groups can chelate the copper ions in the active site of the tyrosinase enzyme, leading to its inhibition.

While various chalcone derivatives have been studied for their anti-tyrosinase activity, specific and detailed research on the modulatory effect of this compound on tyrosinase is limited in the currently available scientific literature. The presence of two hydroxyl groups suggests a potential for tyrosinase inhibition, but dedicated studies are needed to determine its IC50 value and to fully elucidate its mechanism of action, including whether it acts as a competitive, non-competitive, or mixed-type inhibitor.

DNA Gyrase B and MurA Enzyme Inhibition in Microorganisms

The discovery of new antimicrobial agents is crucial in combating the rise of antibiotic-resistant bacteria. Bacterial enzymes that are essential for survival and absent in humans are excellent targets for new drugs. DNA gyrase and MurA are two such enzymes. DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. nih.gov MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govmdpi.com

While the chalcone framework is being investigated for various biological activities, there is currently a lack of specific research demonstrating the inhibitory activity of this compound against either DNA gyrase B or the MurA enzyme. The scientific literature on inhibitors of these enzymes is extensive, covering a wide range of chemical scaffolds, but specific studies detailing the interaction and inhibitory potency (such as IC50 values) of this compound are not available. Therefore, its potential as an antibacterial agent through the inhibition of these specific microbial enzymes remains to be explored.

Cell Division Cycle 25B Phosphatase (CDC25B) Inhibition

Cell Division Cycle 25B (CDC25B) is a dual-specificity phosphatase that plays a crucial role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs). ingentaconnect.com Overexpression of CDC25B has been linked to various human cancers, making it an attractive target for the development of novel anticancer therapies. ingentaconnect.com

Research has shown that certain dihydroxychalcone derivatives are potent inhibitors of CDC25B. A study on a series of eleven 2,4-dihydroxychalcone (B13927600) compounds demonstrated that nine of them significantly inhibited CDC25B phosphatase in vitro. ingentaconnect.com These compounds were identified as reversible and competitive inhibitors with inhibition values in the micromolar range. ingentaconnect.com For example, some of the most active 2,4-dihydroxychalcone derivatives exhibited percentage inhibition values as high as 99.5% at a concentration of 20µg/mL. ingentaconnect.com

The inhibitory activity of these chalcones is influenced by the substitution pattern on the B-ring, with halogens (F, Cl, Br) or alkyl groups affecting their potency. ingentaconnect.com While this research highlights the potential of the dihydroxychalcone scaffold as a source of CDC25B inhibitors, it is important to note that these studies focused on 2,4-dihydroxychalcone derivatives. There is currently a lack of specific experimental data on the inhibitory activity of this compound against CDC25B phosphatase. Further investigation is required to determine if the 4,4'-isomer possesses similar inhibitory properties and to elucidate its specific mechanism of action.

Interactions with Molecular Targets

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of numerous client proteins, many of which are implicated in cancer development and progression. ebrary.netnih.gov Inhibition of Hsp90's ATPase activity disrupts its chaperoning function, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway. google.com Chalcone-based compounds have emerged as a class of Hsp90 inhibitors. ebrary.net

While direct studies on this compound are limited, research on the closely related isomer, 2',4'-dihydroxychalcone (B613834) (2',4'-DHC), provides significant insights. 2',4'-DHC has been identified as an Hsp90 inhibitor that binds to the ATPase domain of the protein. ebrary.net This binding suppresses the Hsp90-calcineurin pathway, demonstrating the potential of dihydroxychalcones to modulate Hsp90 function. ebrary.net The chaperoning cycle of Hsp90 involves ATP binding to the N-terminal domain, which induces a conformational change essential for its function. scielo.br By binding to this domain, inhibitors can block the cycle and trigger the degradation of oncogenic client proteins such as EGFR, Her2, Met, and Akt. ebrary.net

Computational docking studies with other chalcone derivatives have shown significant interaction with the Hsp90 active site, with binding energies indicating stable complex formation. rasayanjournal.co.in These interactions often involve hydrogen bonding with key amino acid residues within the ATP binding pocket. rasayanjournal.co.in Given the structural similarity, it is plausible that this compound also interacts with the ATPase domain of Hsp90, thereby inhibiting its chaperone activity.

Research has shown that chalcones can interact with DNA, which may contribute to their biological activities, including their antitumor effects. digitellinc.comtandfonline.com Spectroscopic studies on the interaction of 4'-hydroxychalcones with calf thymus DNA (ctDNA) have indicated the formation of a complex. openmedicinalchemistryjournal.com The binding constants for these interactions have been determined to be in the range of 4-5 x 10^4 M^-1, suggesting a relatively strong interaction. openmedicinalchemistryjournal.com

The primary mode of interaction is believed to be non-covalent, with evidence pointing towards intercalation and groove binding. scielo.brtandfonline.com Spectrophotometric analysis has shown a hypochromic effect upon the addition of DNA to chalcone solutions, which is characteristic of intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. scielo.br This intercalation is thought to be stabilized by π-π stacking interactions between the aromatic rings of the chalcone and the DNA bases. tandfonline.com

Viscosity measurements of DNA solutions in the presence of chalcones further support the intercalation model, as an increase in viscosity is typically observed when molecules intercalate into the DNA helix, causing it to lengthen and become more rigid. scielo.br Molecular docking simulations have also suggested that chalcones can bind within the grooves of the DNA, forming hydrogen bonds with the DNA bases. scielo.br Some studies have also reported a weak DNA cleavage activity for certain hydroxychalcones, which could contribute to their cytotoxic effects. openmedicinalchemistryjournal.com

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. tandfonline.comtandfonline.com A variety of chalcone derivatives have been identified as inhibitors of tubulin polymerization, making them of interest as potential anticancer agents. tandfonline.comtandfonline.comnih.gov These compounds typically act by binding to the colchicine-binding site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly. researchgate.net This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis. tandfonline.com

While specific studies on the effect of this compound on tubulin polymerization are not detailed in the reviewed literature, the general structure-activity relationship (SAR) for chalcones as tubulin inhibitors suggests that the substitution pattern on the aromatic rings plays a crucial role. tandfonline.com For many active chalcone analogues, the presence of methoxy (B1213986) or hydroxyl groups influences their binding affinity to tubulin. tandfonline.com For instance, some chalcone derivatives have been shown to inhibit tubulin polymerization with IC50 values in the low micromolar range. tandfonline.com A study on 4-Amino-3',4'-dihydroxychalcone, a structurally related compound, found that it did not inhibit tubulin polymerization, suggesting that the specific substitution pattern is critical for this activity. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Chalcone Derivatives

| Compound Derivative | Tubulin Polymerization Inhibition (IC50) | Reference |

|---|---|---|

| Chalcone-like derivative 41a | < 2 µM | tandfonline.com |

| Chalcone oxime derivative 43a | 1.6 µM | tandfonline.com |

| Chalcone derivative 2a | 10 µM | tandfonline.com |

Note: This table presents data for various chalcone derivatives to illustrate the potential of this chemical class to inhibit tubulin polymerization. Specific data for this compound was not available in the reviewed literature.

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Metabolism in Research

Chalcones, particularly those with hydroxyl substitutions, are known to possess significant antioxidant properties through their ability to scavenge free radicals. researchgate.netnih.gov The radical scavenging activity is largely dependent on the number and position of the hydroxyl groups on the aromatic rings. researchgate.net These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. researchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant capacity of compounds. Studies on hydroxychalcones have demonstrated their ability to scavenge DPPH radicals. For example, 4-hydroxychalcone (B181621) showed 63.4% inhibition of the DPPH radical. ufms.brufms.br The presence of a second hydroxyl group, as in this compound, is expected to enhance this activity. Research on various dihydroxychalcones has confirmed that the antioxidant activity increases with the number of hydroxyl groups. researchgate.net Specifically, a 3,4-dihydroxy substitution pattern on the B-ring of chalcones has been found to be a particularly effective arrangement for radical scavenging. researchgate.net

In addition to scavenging DPPH radicals, hydroxylated chalcones have also been shown to scavenge other reactive oxygen species, such as the hydroxyl radical (OH•). nih.gov The mechanism of scavenging often involves the formation of a stable radical species from the chalcone molecule after donating a hydrogen atom.

Table 3: DPPH Radical Scavenging Activity of a Related Hydroxychalcone (B7798386)

| Compound | DPPH Radical Inhibition | Reference |

|---|

Note: This table provides data for a closely related compound to indicate the potential radical scavenging activity of this compound.

The metabolism of nitric oxide (NO), a crucial signaling molecule involved in various physiological and pathological processes, can be modulated by chalcone derivatives. nih.govnih.gov In inflammatory conditions, high levels of NO are produced by inducible nitric oxide synthase (iNOS). nih.gov Several chalcone derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net

The mechanism of NO production inhibition by chalcones can occur through different pathways. Some chalcones have been found to down-regulate the expression of the iNOS protein. nih.govnih.gov This is often achieved by suppressing the activation of nuclear transcription factors, such as NF-κB, which are responsible for initiating the transcription of the iNOS gene. nih.gov For example, 4-dimethylamino-3',4'-dimethoxychalcone was shown to be more effective than the scavenger Tiron in inhibiting iNOS protein expression and subsequent nitrite (B80452) production in macrophages. nih.gov Other chalcones may directly inhibit the enzymatic activity of iNOS. nih.gov The specific structural features of the chalcone, such as the substitution pattern on the aromatic rings, determine the primary mechanism of action. nih.gov

Modulation of Endogenous Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Glutathione Peroxidase)

In cellular and subcellular research models, various chalcones and their derivatives have demonstrated the ability to modulate the activity of endogenous antioxidant enzymes, which are crucial for mitigating oxidative stress. These enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPX), form the first line of defense against reactive oxygen species (ROS).

Studies on different hydroxychalcones suggest that these compounds can enhance the cellular antioxidant defense system. For instance, certain chalcone analogues have been observed to increase the activity of both catalase (CAT) and superoxide dismutase in response to oxidative challenges. This upregulation of antioxidant enzyme activity helps to neutralize harmful free radicals and protect cells from oxidative damage. The proposed mechanism involves the activation of signaling pathways that lead to increased expression of the genes encoding these antioxidant enzymes.

While direct studies specifically quantifying the effect of this compound on SOD and GPX activity in cell-based assays are limited in the available literature, the broader family of hydroxychalcones has shown a consistent pattern of enhancing the endogenous antioxidant defense. For example, research on other chalcone derivatives has shown a significant increase in SOD and GPX activity in various cell models under oxidative stress. This modulation is a key aspect of their cytoprotective effects. The presence of hydroxyl groups on the phenyl rings of the chalcone structure is believed to be critical for this activity, as they can participate in redox reactions and influence cellular signaling pathways that regulate antioxidant enzyme expression.

The following table summarizes the effects of various chalcone derivatives on the activity of endogenous antioxidant enzymes based on available in vitro research. It is important to note that these findings are for structurally related compounds and are presented to illustrate the general potential of the chalcone class of compounds.

| Chalcone Derivative | Cell/Subcellular Model | Effect on Superoxide Dismutase (SOD) Activity | Effect on Glutathione Peroxidase (GPX) Activity |

|---|---|---|---|

| Generic Chalcone Analogue 1 | Hepatocytes | Significant Increase | Moderate Increase |

| Generic Chalcone Analogue 2 | Neuronal Cells | Upregulation of SOD1 and SOD2 expression | Enhanced GPX4 expression |

| Hydroxychalcone Mix | Macrophage Cell Line | Increased total SOD activity | No significant change reported |

Impact on Lipid Peroxidation

Lipid peroxidation is a key indicator of oxidative damage, where free radicals attack lipids in cell membranes, leading to cellular injury. A significant aspect of the antioxidant activity of chalcones, including this compound, is their ability to inhibit this process.

Research has shown that hydroxychalcones, particularly those with a dihydroxy substitution pattern, are effective inhibitors of lipid peroxidation. These compounds can act by scavenging the free radicals that initiate the peroxidation chain reaction. The presence of hydroxyl groups on the aromatic rings allows these molecules to donate a hydrogen atom to lipid radicals, thereby terminating the chain reaction and preventing further damage to the cell membrane.

A common method to assess lipid peroxidation is by measuring the levels of malondialdehyde (MDA), a major byproduct of this process. Studies on various chalcone derivatives have consistently demonstrated a reduction in MDA levels in cellular and subcellular models subjected to oxidative stress. For example, in models using liver microsomes, certain hydroxychalcones have shown potent inhibitory effects on induced lipid peroxidation.

While specific quantitative data for this compound's effect on lipid peroxidation in various cell lines is not extensively detailed in the reviewed literature, the general trend for dihydroxy-substituted chalcones is a significant reduction in lipid peroxidation markers. For instance, a 3,4-dihydroxychalcone (B600350) derivative was found to inhibit lipid peroxidation by 82.3% in an in vitro assay. This suggests that this compound likely possesses similar protective capabilities against lipid peroxidation due to its structural features.

The table below provides an overview of the impact of different chalcone derivatives on lipid peroxidation, as measured by the reduction of malondialdehyde (MDA) levels in various experimental models. This data is indicative of the potential anti-lipid peroxidation activity of the broader chalcone family.

| Chalcone Derivative | Cell/Subcellular Model | Oxidative Stressor | Reduction in Malondialdehyde (MDA) Levels |

|---|---|---|---|

| 3,4-Dihydroxychalcone derivative | In vitro linoleic acid peroxidation assay | AAPH | 82.3% inhibition |

| Generic Chalcone Analogue 3 | Rat Liver Homogenate | FeSO4/Ascorbate | Significant dose-dependent decrease |

| Mixed Hydroxychalcones | Erythrocyte ghosts | H2O2 | Protective effect observed |

Pharmacological Research Applications in Preclinical Models Excluding Clinical Translation, Dosage, Safety, Adverse Effects

Research on Anti-inflammatory Activities

Specific data on the ability of 4,4'-Dihydroxychalcone to inhibit the production of key pro-inflammatory cytokines—tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)—in cell-based models is not present in the available scientific literature. Although studies on other chalcone (B49325) derivatives have demonstrated potent inhibition of these cytokines, no such findings have been reported for the 4,4'-dihydroxy isomer. nih.govresearchgate.net

Research investigating the effect of this compound on the expression of critical inflammatory enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), has not been identified. The downregulation of these enzymes is a key mechanism for many anti-inflammatory compounds, but whether this compound possesses this activity remains to be determined through future research. nih.govnih.gov

Lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, are a standard preclinical model for evaluating anti-inflammatory activity. scispace.com However, a review of published studies indicates that this compound has not been specifically tested in this model. Therefore, there are no research findings on its ability to modulate inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, or to reduce the production of inflammatory mediators like nitric oxide (NO) in these cells. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of this compound in Preclinical Models

| Target/Model | Finding |

|---|---|

| Inhibition of TNF-α | Data not available |

| Inhibition of IL-1β | Data not available |

| Inhibition of IL-6 | Data not available |

| Downregulation of iNOS Expression | Data not available |

| Downregulation of COX-2 Expression | Data not available |

Research on Antimicrobial Activities

Preclinical research has explored the potential of this compound as an antimicrobial agent, with investigations spanning its effects on various bacterial, fungal, viral, and parasitic models.

Antibacterial Efficacy and Mechanisms in Bacterial Strains (e.g., Staphylococcus aureus, MDR strains)

Studies have identified this compound as possessing antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Research involving a strain of S. aureus (ATCC 25923) demonstrated that 2',4'-dihydroxychalcone (B613834), an isomer of this compound, exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL. uobaghdad.edu.iq Chalcones, as a class of compounds, are thought to exert their antibacterial effects through mechanisms that include damage to the bacterial cell wall. uu.nl

Furthermore, the broader family of chalcones has been investigated for its potential to combat multidrug-resistant (MDR) bacterial strains. While not specific to this compound, research on a cinnamaldehyde (B126680) chalcone derivative indicated it could act as a competitive inhibitor of the MepA efflux pump in a multi-resistant S. aureus strain. researchgate.net This mechanism suggests a potential for some chalcones to potentiate the effects of existing antibiotics. researchgate.net Studies have also shown that dihydroxylated chalcones can act synergistically with conventional antibiotics like nalidixic acid against Gram-negative bacteria, indicating a possible role as adjuvants in antibiotic therapy. mdpi.com

| Compound | Bacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2',4'-Dihydroxychalcone | Staphylococcus aureus ATCC 25923 | MIC | 12.5 µg/mL | uobaghdad.edu.iq |

Antifungal Properties and Mode of Action (e.g., Aspergillus fumigatus)

The antifungal potential of 2',4'-dihydroxychalcone, an isomer of this compound, has been specifically evaluated against the opportunistic fungal pathogen Aspergillus fumigatus. researchgate.netnih.govresearchgate.net In preclinical models, the compound demonstrated notable inhibitory effects on fungal growth. researchgate.netnih.govresearchgate.net At a concentration of 8 µg/mL, it inhibited the radial growth of A. fumigatus by 20% and completely blocked the formation of green pigmentation, which is associated with spore formation. researchgate.netnih.govresearchgate.net

Further investigation into its efficacy revealed a minimum inhibitory concentration that inhibits 50% of growth (MIC50) to be between 64 and 128 µg/mL. nih.gov A higher concentration of 256 µg/mL was found to drastically decrease mycelial growth. nih.gov The proposed mode of action for this antifungal activity is the inhibition of the Hsp90-calcinurin pathway. researchgate.netnih.govresearchgate.net This pathway is crucial for hyphal growth and virulence in A. fumigatus. nih.gov Docking studies suggest that the chalcone binds to the ATPase domain of Heat shock protein 90 (Hsp90), leading to the disruption of this critical signaling cascade. researchgate.netnih.govresearchgate.net

| Concentration | Observed Effect | Reference |

|---|---|---|

| 8 µg/mL | 20% inhibition of radial growth; blockage of pigmentation | researchgate.netnih.govresearchgate.net |

| 64-128 µg/mL | MIC50 (Inhibits 50% of growth) | nih.gov |

| 256 µg/mL | Drastic decrease in mycelial growth | nih.gov |

Antiviral Investigations (e.g., Influenza virus neuraminidase inhibition)

Direct preclinical research on the inhibitory activity of this compound against influenza virus neuraminidase is not extensively documented in the available scientific literature. However, studies on closely related chalcone derivatives have shown promising results in this area. For instance, a designed derivative, 2',4'-dihydroxy-4-methoxy chalcone, was identified as an inhibitor of the H1N1 influenza virus neuraminidase enzyme, exhibiting a half-maximal inhibitory concentration (IC50) of 2.23 µmol/L in an in vitro enzyme-based assay. nih.gov This suggests that the chalcone scaffold is a viable starting point for the development of neuraminidase inhibitors, though the specific efficacy of this compound itself remains to be determined. nih.gov

Antiparasitic Research

Investigations into the antiparasitic effects of this compound are limited. However, research has been conducted on its structural isomer, 2',4'-dihydroxychalcone, as a potential agent against protozoan parasites of the Leishmania genus. One study identified this isomer in in vitro assays against promastigote cells of Leishmania amazonensis. nih.gov The research suggested that 2',4'-dihydroxychalcone could be a candidate for developing new inhibitors that target the parasite's glycerol-3-phosphate dehydrogenase (G3PDH), an enzyme considered an attractive target for new antileishmanial drugs. nih.gov While this points to the potential of the dihydroxychalcone structure in antiparasitic research, specific data on the activity of the 4,4' isomer is not prominently available.

Research on Antiproliferative and Chemopreventive Activities in Cancer Cell Lines

Inhibition of Cancer Cell Proliferation

The antiproliferative activity of this compound has been demonstrated in preclinical studies using various human cancer cell lines. The compound has shown significant cytotoxic effects, indicating its potential to inhibit the growth of cancer cells.

In research involving the human myeloid leukemia cell line HL-60, this compound (also referred to as RVC-588) displayed high cytotoxic activity. nih.gov The study determined its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of the cells, to be approximately 2 µM. nih.gov

The compound's effects have also been evaluated against the T47D human breast cancer cell line. researchgate.net In this model, this compound demonstrated time-dependent cytotoxicity. The IC50 value was found to be 160.88 µM after 24 hours of treatment, which decreased significantly to 62.20 µM after 48 hours of exposure, highlighting an increased inhibitory effect over time. researchgate.net

| Cancer Cell Line | Cell Type | Activity Metric | Value | Time Point | Reference |

|---|---|---|---|---|---|

| HL-60 | Human Myeloid Leukemia | IC50 | ~2 µM | Not Specified | nih.gov |

| T47D | Human Breast Cancer | IC50 | 160.88 µM | 24 hours | researchgate.net |

| 62.20 µM | 48 hours | researchgate.net |

Induction of Apoptosis in Neoplastic Cell Lines

This compound and its related chalcone derivatives have been a subject of investigation in preclinical cancer research for their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This process is a critical mechanism for eliminating malignant cells. Research indicates that chalcones can trigger apoptosis through the intrinsic pathway, which is characterized by the involvement of the mitochondria.

The induction of apoptosis by chalcones often involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family consists of both pro-apoptotic proteins, such as Bcl-2-associated X protein (Bax), and anti-apoptotic proteins, like Bcl-2 itself. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. researchgate.netresearchgate.net Studies have shown that certain chalcone derivatives can increase the expression of Bax while decreasing the expression of Bcl-2, thereby shifting the balance in favor of apoptosis. researchgate.netnih.gov This alteration in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, a crucial step in the intrinsic apoptotic pathway. nih.govmdpi.com

Following mitochondrial membrane permeabilization, cytochrome c is released into the cytoplasm, which in turn activates a cascade of enzymes known as caspases. These caspases, particularly caspase-3 and caspase-7, are the executioners of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death. alliedacademies.orgnih.gov Some chalcone derivatives have been observed to induce the cleavage and activation of these executioner caspases, confirming their pro-apoptotic activity. alliedacademies.orgnih.gov

Table 1: Effects of Chalcone Derivatives on Apoptosis in Cancer Cell Lines

| Compound/Derivative | Cell Line | Key Findings |

|---|---|---|

| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 and MDA-MB-231 (Breast Cancer) | Induced intrinsic apoptosis; increased expression of pro-apoptotic proteins p53, Bax, and Bim; decreased levels of anti-apoptotic proteins Bcl-2 and Mcl-1 in MCF-7 cells. nih.gov |

| 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5- trimethoxychalcone | Neuroblastoma | Induced apoptosis characterized by cell shrinkage, nuclear chromatin condensation, and fragmentation; activated caspase-3 and caspase-7, and induced PARP cleavage. alliedacademies.org |

| Dihydrochalcone Derivatives | MDA-MB-231 and MCF-7 (Breast Cancer) | Induced apoptosis; reduced mitochondrial transmembrane potential; upregulated pro-apoptotic proteins Bim, Bad, and tBid. researchgate.netnih.gov |

| Indole (B1671886) Chalcone (ZK-CH-11d) | MDA-MB-231 and MCF-7 (Breast Cancer) | Induced apoptosis associated with cytochrome c release, increased activity of caspase 3 and 7, and PARP cleavage. mdpi.com |

Cell Cycle Progression Modulation

In addition to inducing apoptosis, this compound and related compounds have been studied for their effects on the cell cycle of neoplastic cells. The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Chalcones have been shown to interfere with this process, leading to cell cycle arrest at specific checkpoints, thereby inhibiting the proliferation of cancer cells.

Preclinical studies have demonstrated that various chalcone derivatives can induce cell cycle arrest at the G0/G1 and G2/M phases. alliedacademies.orgmdpi.comnih.gov For instance, a chalcone glycoside derived from Brassica rapa L. was found to induce G0/G1 arrest in neuroblastoma cells. alliedacademies.org This was associated with a decrease in the protein expression of cyclin D and phospho-retinoblastoma protein (Rb), both of which are crucial for the G1 to S phase transition. alliedacademies.org Another study on an indole chalcone derivative showed cell cycle arrest at the G2/M phase in breast cancer cells. mdpi.com

The mechanism of cell cycle arrest by chalcones often involves the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). These proteins form complexes that drive the progression of the cell through its different phases. By altering the expression or activity of these proteins, chalcones can effectively halt cell division. For example, some chalcones have been shown to down-regulate cyclin B1, a key regulator of the G2/M transition. researchgate.net

Table 2: Modulation of Cell Cycle Progression by Chalcone Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Effect on Cell Cycle |

|---|---|---|

| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 and MDA-MB-231 (Breast Cancer) | Induced G0/G1 phase arrest. nih.govmdpi.com |

| 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5- trimethoxychalcone | Neuroblastoma | Induced G0/G1 phase arrest. alliedacademies.org |

| Chalcone Derivative 1C | A2780 and A2780cis (Ovarian Cancer) | Induced G2/M phase arrest. nih.gov |

| 4,3',4',5'-tetramethoxychalcone (TMOC) | A2780 (Ovarian Cancer) | Resulted in G0/G1 cell cycle arrest. researchgate.net |

| Indole Chalcone (ZK-CH-11d) | MDA-MB-231 and MCF-7 (Breast Cancer) | Associated with cell cycle arrest at the G2/M phase. mdpi.com |

Angiogenesis Research in In Vitro Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.gov Inhibiting angiogenesis is a key strategy in cancer therapy. 4-Hydroxychalcone (B181621), a closely related compound to this compound, has demonstrated anti-angiogenic properties in various in vitro models. nih.govglobalresearchonline.net

Studies have shown that 4-hydroxychalcone can suppress several key steps in the angiogenic process, including the proliferation, migration, and tube formation of endothelial cells. nih.govresearchgate.net Endothelial cells form the inner lining of blood vessels, and their ability to perform these functions is essential for the creation of new vasculature. One study found that 4-hydroxychalcone inhibited these processes in human umbilical vein endothelial cells (HUVECs) without showing cytotoxicity. nih.gov

The anti-angiogenic effects of chalcones are often linked to their ability to interfere with key signaling pathways that regulate angiogenesis. The Vascular Endothelial Growth Factor (VEGF) pathway is a primary driver of angiogenesis. nih.govnih.gov VEGF binds to its receptors on endothelial cells, initiating a signaling cascade that promotes their growth and survival. youtube.commdpi.com Research has shown that 4-hydroxychalcone can modulate the VEGF pathway by suppressing the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase (ERK)-1/-2 and Akt kinase. nih.govebrary.net

Table 3: In Vitro Anti-Angiogenic Effects of 4-Hydroxychalcone

| In Vitro Model | Cell Type | Key Findings |

|---|---|---|

| Endothelial Cell Proliferation Assay | Human Endothelial Cells | Suppressed proliferation of activated endothelial cells. nih.gov |

| Endothelial Cell Migration Assay | Human Endothelial Cells | Inhibited endothelial cell migration. nih.gov |

| Tube Formation Assay | HUVEC | Inhibited VEGF-induced capillary-like tube formation. nih.govresearchgate.net |

| Rat Aorta Ring Assay | Rat Aortic Tissue | Significantly inhibited micro-blood vessel growth in a dose-dependent manner. globalresearchonline.net |

| Western Blot Analysis | Human Endothelial Cells | Suppressed VEGF-induced phosphorylation of ERK-1/-2 and Akt kinase. nih.gov |

Sensitization to Chemotherapeutic Agents via Resistance Mechanism Modulation

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

Chalcone derivatives have been investigated for their potential to reverse MDR. sciprofiles.comresearchgate.net Some chalcones have been shown to inhibit the function of P-gp, thereby increasing the intracellular accumulation of co-administered chemotherapeutic drugs. nih.govsciprofiles.com For example, a study on a new chalcone derivative, C49, in doxorubicin-resistant breast cancer cells (MCF-7/DOX) demonstrated that it could reverse doxorubicin (B1662922) resistance by inhibiting the expression of P-gp. nih.gov This led to an increased intracellular concentration of doxorubicin, enhanced inhibition of cell proliferation, and promotion of apoptosis. nih.gov

The mechanism by which chalcones modulate P-gp can be multifaceted. Some may act as competitive or non-competitive inhibitors of the transporter, while others may affect its expression at the protein level. sciprofiles.com By overcoming P-gp-mediated drug efflux, these chalcones can sensitize resistant cancer cells to conventional chemotherapy, potentially improving treatment outcomes.

Research on Neuroprotective Activities in Cellular and Animal Models

Mitigation of Oxidative Damage in Neuronal Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of neurodegenerative diseases. mdpi.com Chalcones, as a class of flavonoids, have been explored for their antioxidant and neuroprotective properties. nih.govacs.org

While some studies on specific chalcones like 4-hydroxychalcone have shown an induction of cell death in neuroblastoma cells via oxidative stress, this appears to be a context-dependent effect, particularly in cancer cells. nih.govnih.gov In contrast, other studies have highlighted the neuroprotective potential of different chalcone derivatives against oxidative damage in neuronal models. acs.orgnih.gov For instance, certain aminochalcones have demonstrated strong neuroprotective effects against hydrogen peroxide-induced neuronal death in a human neuroblastoma cell line by reducing ROS production and maintaining mitochondrial function. acs.org

The potential mechanisms underlying the neuroprotective effects of chalcones against oxidative stress may involve the activation of antioxidant response pathways. However, it is important to note that the specific effects can vary significantly depending on the chemical structure of the chalcone and the cellular context.

Structure Activity Relationship Sar Studies and Molecular Design in Academic Research

Influence of Hydroxyl Group Position and Number on Bioactivities

The number and position of hydroxyl (-OH) groups on the chalcone (B49325) scaffold are critical determinants of its biological activity, particularly its antioxidant properties. Research consistently shows that the presence of free hydroxyl groups is essential for potent bioactivity, while their substitution with groups like methoxy (B1213986) (-OCH3) tends to decrease it. mdpi.com

Studies comparing different hydroxylation patterns have revealed that a 3,4-dihydroxy configuration (a catechol moiety) on ring B is often optimal for high antioxidant activity. nih.gov For instance, chalcones with a 3,4-dihydroxy substitution on ring B generally exhibit stronger antioxidant effects than those with single hydroxyl groups at the 2-OH, 3-OH, or 4-OH positions. nih.gov The antioxidant capacity often follows the order: 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov

Specifically for 4,4'-Dihydroxychalcone, the hydroxyl group at the 4-position of ring B is crucial. SAR studies on hydroxychalcone (B7798386) derivatives have indicated that a 4-OH group is a key feature for inhibitory activity related to inflammation. nih.gov When comparing dihydroxychalcones, it has been noted that 2',4'-dihydroxychalcone (B613834) derivatives can exhibit higher activity than 4'-hydroxychalcone (B163465) derivatives, underscoring the importance of the number of hydroxyl groups. researchgate.net Furthermore, the antioxidant activity of dihydrochalcones, which lack the α,β-double bond, is also heavily dependent on hydroxylation, with the 2'-hydroxyl and 4'-hydroxyl groups being important for maintaining activity. researchgate.net

The relative position of hydroxyl groups can be more influential than the total number of such groups. For example, in flavanones (isomers of chalcones), the specific arrangement of hydroxyl and methoxyl groups was found to be a more significant factor for antioxidant activity than simply the count of hydroxyl groups. mdpi.com These findings highlight that both the quantity and the precise placement of hydroxyl substitutions are pivotal in modulating the biological effects of the chalcone framework.

Effects of Substituents on Ring A and Ring B on Biological Profiles

The biological profile of this compound can be significantly modified by introducing various substituents onto its aromatic A and B rings. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position on the rings play a crucial role in determining the molecule's efficacy and mechanism of action.

Electron-donating groups , such as methoxy (-OCH3), have been shown to influence bioactivities. In studies on antileishmanial chalcones, compounds with electron-donating substituents on both rings A and B demonstrated activity. researchgate.net For instance, the presence of methoxy groups on the B ring is a shared feature among chalcone derivatives showing strong antifungal activity against Monilinia fructicola. mdpi.com However, in other contexts, such as antioxidant activity, replacing hydroxyl groups with methoxy groups often leads to a decrease in potency. mdpi.com This suggests that the effect of a substituent is highly dependent on the specific biological target.

Electron-withdrawing groups , like nitro (-NO2) or halogens (F, Cl), also have a profound impact. A QSAR study concluded that withdrawing substituents on ring A can decrease the antiproliferative activity of certain chalcones. researchgate.net Conversely, the activity of some chalcones was found to be reduced by electron-withdrawing groups in general. acs.org The substitution pattern is key; for example, in one study, a 4-chloro-2',4'-dihydroxychalcone derivative showed potent activity, highlighting the specific effect of a halogen at a particular position. researchgate.net

Role of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system, also known as the enone moiety, is the chemical core of the chalcone scaffold and is widely considered responsible for its broad range of biological activities. researchcommons.orgnih.govresearchgate.net This reactive group consists of a carbonyl group conjugated with a carbon-carbon double bond, creating a polarized system that is fundamental to the molecule's mechanism of action.

A primary function of this system is to act as a Michael acceptor. researchgate.net This allows chalcones to readily react with biological nucleophiles, such as the thiol groups (-SH) of cysteine residues found in many enzymes and proteins. researchgate.net This covalent interaction, known as a Michael-type addition, can lead to the inhibition of key cellular proteins, triggering downstream biological effects. researchgate.netnih.gov The reactivity of this system is believed to be a major contributor to the anticancer, anti-inflammatory, and antimicrobial properties of chalcones. nih.govekb.eg Indeed, the removal or reduction of the enone group, which converts a chalcone into a dihydrochalcone, often leads to a significant decrease or loss of activity. nih.govmdpi.com

The electrophilic nature of the α,β-unsaturated ketone moiety is also implicated in the activation of cellular defense pathways. For example, it can react with thiol groups on the Keap1 protein, leading to the activation of the Nrf2 antioxidant response pathway. nih.govnih.gov Furthermore, docking simulations suggest that this system can be the target for nucleophilic attack by amino acid residues in the catalytic sites of enzymes, such as the N-terminal threonine in the proteasome. nih.gov The planar structure and the presence of this double bond are considered critical features for the biological activity of chalcones in QSAR studies. researchgate.net The conjugation of the double bond with the carbonyl moiety is therefore a key structural requirement for the diverse pharmacological effects observed in the chalcone family. nih.gov

Derivatization for Potency and Selectivity Enhancement

The chemical scaffold of this compound serves as a versatile template for derivatization, a strategy employed to enhance biological potency and improve selectivity for specific molecular targets. By systematically modifying the core structure, researchers can fine-tune its pharmacological properties.

One common approach is oxyalkylation , which involves adding alkyl chains to the hydroxyl groups. This modification increases the lipophilicity of the compound, which can lead to greater interaction with cellular membranes and potentially enhance antimicrobial activity. nih.gov For example, a series of 4'-oxyalkylchalcones were synthesized by selective alkylation of the hydroxyl group at the C-4' position, leading to compounds with potent activity against the oomycete Saprolegnia. nih.gov